molecular formula C14H16N2O2S B5795246 ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B5795246
M. Wt: 276.36 g/mol
InChI Key: ZTNWWENFVGIADG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound designed for research and development purposes. It features a thiazole core, a five-membered aromatic ring containing both nitrogen and sulfur heteroatoms, which is a significant scaffold in medicinal chemistry . The thiazole ring's structure, with pi (π) electrons that are free to move, renders it aromatic and provides multiple reactive sites for various chemical transformations, making it a versatile synthon for producing a diverse range of novel chemical entities . Thiazole-containing compounds are extensively investigated in scientific research for a wide spectrum of potential pharmacological activities. The thiazole nucleus is a key structural component found in molecules studied for antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others . When introduced into physiological systems, molecules with a thiazole ring can interact with various enzymatic pathways and receptors, potentially inhibiting biochemical pathways or modulating receptor functions . This compound serves as a valuable building block for researchers in organic synthesis and drug discovery, enabling the exploration and development of new bioactive agents. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

ethyl 4-methyl-2-(3-methylanilino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)15-14(19-12)16-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNWWENFVGIADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate is characterized by the following properties:

  • Molecular Formula: C13H14N2O2S
  • Molecular Weight: 246.33 g/mol
  • CAS Number: 68301-49-5

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the ethyl ester and amino groups enhances its reactivity and potential for biological interaction.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines, with structure-activity relationship (SAR) analysis indicating that modifications at specific positions can enhance efficacy .

Antimicrobial Properties

Research has demonstrated that thiazole derivatives possess antimicrobial activity against a range of pathogens. This compound has been tested for its effectiveness against bacteria and fungi, showing potential as an antimicrobial agent . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Pesticide Development

The compound's thiazole moiety is beneficial in developing new pesticides. Its derivatives have been evaluated for insecticidal and fungicidal activities. Studies suggest that compounds with thiazole rings can effectively control agricultural pests while being less toxic to non-target organisms .

Plant Growth Regulation

Thiazoles have also been explored as plant growth regulators. This compound may enhance plant growth and resistance to environmental stressors. Research indicates that certain thiazole derivatives can stimulate root development and improve nutrient uptake .

Synthesis of Advanced Materials

The unique chemical structure of this compound allows it to be used in synthesizing advanced materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityMDPI (2022)Significant inhibition of cancer cell lines
Antimicrobial ActivityPMC (2018)Effective against multiple bacterial strains
Pesticide DevelopmentGoogle Patents (2011)Promising insecticidal properties
Plant Growth RegulationMDPI (2022)Enhanced root development observed
Material ScienceSigma-Aldrich (2020)Improved mechanical properties in composites

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituent at Thiazole 2-Position Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate (Target) 3-Methylphenylamino Ethyl ester, methyl, aromatic amine C₁₄H₁₆N₂O₂S 292.35
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino Ethyl ester, nitro, amide C₁₄H₁₃N₃O₅S 335.33
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino Carboxylic acid, trifluoromethyl C₁₂H₉F₃N₂O₂S 314.27
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-Trifluoromethylphenyl (direct aryl substitution) Ethyl ester, trifluoromethyl C₁₄H₁₂F₃NO₂S 315.31
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate Guanidino Ethyl ester, guanidine C₈H₁₂N₄O₂S 228.27

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 3-methylphenylamino group in the target compound provides electron-donating properties, which may improve bioavailability.
  • Aromatic vs. Aliphatic Substituents : The trifluoromethylphenyl group in increases hydrophobicity and metabolic stability compared to the target compound’s methylphenyl group.
  • Functional Group Diversity: The guanidino substituent in introduces basicity, enabling hydrogen bonding, while the carboxylic acid in offers ionizability under physiological conditions.

Comparison with Analogues :

  • Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate : Synthesized via reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate. The methylamino group required Boc protection for subsequent reactions, highlighting the reactivity challenges of primary amines .
  • Ethyl 2-acetamido-4-methylthiazole-5-carboxylate : Prepared by acetylation of the corresponding amino-thiazole, achieving a 74% yield.

Physicochemical Properties

Property Target Compound Ethyl 2-[(3-nitrobenzoyl)amino]-... Ethyl 2-[4-(trifluoromethyl)phenyl]-...
Melting Point Not reported Not reported 87–89°C
Solubility Likely moderate (ester) Low (nitro, amide) Low (trifluoromethyl)
Stability Stable under inert conditions Hydrolytically sensitive (amide) High (aryl-CF₃)

Spectroscopic Data :

  • IR : Expected peaks for ester C=O (~1730 cm⁻¹), thiazole ring (~1600 cm⁻¹), and N–H stretches (~3300 cm⁻¹) .
  • NMR : Distinct signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), methyl groups (δ 2.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

Biological Activity

Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C14H13N2O2S
  • Molecular Weight : 273.33 g/mol
  • CAS Number : [58496111]

Thiazole derivatives have been implicated in various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of this compound can be attributed to its ability to interact with several molecular targets:

  • Anticancer Activity : Thiazole compounds often exhibit cytotoxic effects against various cancer cell lines. Studies have shown that related thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment .
  • Anti-inflammatory Effects : Some thiazole derivatives have demonstrated the ability to inhibit inflammatory mediators such as TNF-alpha and IL-6, suggesting their potential in treating inflammatory diseases .
  • Antimicrobial Properties : Thiazoles are known for their antimicrobial activities against a range of pathogens, making them candidates for developing new antibiotics .

Anticancer Activity

A study evaluating the cytotoxic effects of various thiazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells). The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly enhance activity .

Cell LineIC50 (µM)Reference
A549 (Lung)1.48
MCF-7 (Breast)0.33
HCT-116 (Colon)4.22

Anti-inflammatory Activity

In vitro studies demonstrated that thiazole derivatives could significantly reduce the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells. For instance, a related compound showed an inhibition value of 97.7% at a concentration of 10 mM .

Antimicrobial Activity

Thiazoles have also been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Case Studies

  • Cytotoxicity in Cancer Models : A recent investigation into a series of thiazole derivatives revealed that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against human liver carcinoma (HepG2) cells, with some compounds showing an IC50 below 10 µM .
  • Inflammation Models : In studies involving macrophage cell lines, thiazole derivatives were shown to significantly downregulate the expression of COX-2 and iNOS, both critical mediators in inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, similar thiazole derivatives are synthesized by reacting 2-amino-4-methylthiazole-5-carboxylate precursors with substituted phenyl isothiocyanates under reflux in polar aprotic solvents (e.g., dioxane or DMF) with triethylamine as a base . Optimization involves controlling temperature (20–25°C for sensitive intermediates) and stoichiometric ratios to avoid side reactions. Purity is monitored via TLC, and yields are improved by recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiazole ring and ester group. For instance, the 3-methylphenylamino group shows distinct aromatic proton splitting patterns in the δ 6.5–7.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for detecting halogen or nitro substituents in related analogs .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and N-H (amide, ~3300 cm⁻¹) confirm functional group retention .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology : Solubility is tested in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C and analyzing degradation products via HPLC. For analogs, ester hydrolysis under basic conditions is a common instability factor, requiring pH-controlled buffers for in vitro assays .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, guided by the thiazole core’s electron-rich nature .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kon/koff rates) for target proteins immobilized on sensor chips .
  • Mutagenesis Studies : Site-directed mutations in target proteins (e.g., replacing key residues in catalytic pockets) validate binding hypotheses derived from docking .

Q. How can researchers resolve contradictions in reported biological activities across structurally similar analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically compare analogs with substitutions (e.g., halogen vs. methoxy groups) using standardized assays. For example, replacing the 3-methylphenyl group with a 4-fluorophenyl moiety in related compounds increases kinase inhibition by 30% due to enhanced electronegativity .
  • Meta-Analysis of Published Data : Cross-reference bioactivity datasets (e.g., IC50 values) while controlling for assay conditions (e.g., cell line variability, incubation time) .

Q. What experimental designs are recommended for studying the compound’s reactivity under varying conditions (e.g., oxidative or hydrolytic environments)?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to stressors like H2O2 (oxidation), NaOH (hydrolysis), or UV light. Monitor degradation pathways via LC-MS. For example, the ethyl ester group in thiazole-5-carboxylates is prone to hydrolysis under alkaline conditions, forming carboxylic acid derivatives .
  • Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants for degradation reactions. Activation energy (Ea) is calculated using the Arrhenius equation .

Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The 3-methylphenyl group may increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Molecular Dynamics Simulations : Simulate interactions with serum albumin to predict plasma protein binding, a critical factor for bioavailability .

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